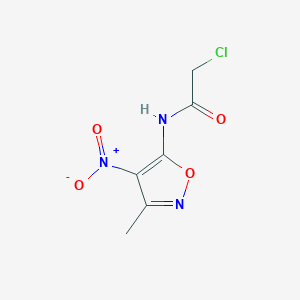
2,3,4,5,6-Pentahydroxyhexanal;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate: glucose , is a naturally occurring monosaccharide. It belongs to the class of aldehydes and has the molecular formula C₆H₁₂O₆ . Glucose plays a crucial role in various biological processes and serves as an essential energy source for living organisms.
Métodos De Preparación
a. Synthetic Routes: Glucose can be synthesized through several methods:
Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.
Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.
b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.
Análisis De Reacciones Químicas
Types of Reactions: Glucose undergoes various chemical reactions:
Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.
Reduction: It can be reduced to sorbitol or other polyols.
Substitution: Glucose derivatives participate in substitution reactions.
Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various reagents, such as acetyl chloride or bromine, can be used.
- Oxidation: Gluconic acid
- Reduction: Sorbitol
- Substitution: Glucose derivatives (e.g., glucose pentaacetate)
Aplicaciones Científicas De Investigación
Glucose has diverse applications:
Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.
Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.
Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.
Mecanismo De Acción
Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.
Comparación Con Compuestos Similares
Glucose stands out due to its central role in metabolism. Similar compounds include fructose, galactose, and ribose.
Propiedades
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-10-1 |
Source


|
| Record name | α-D-Glucopyranose, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)



![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)


